molecular formula C21H28O3 B1201995 3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol CAS No. 5781-42-0

3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol

Cat. No. B1201995
CAS RN: 5781-42-0
M. Wt: 328.4 g/mol
InChI Key: GVKVGOGUDSJCLX-OFELHODLSA-N
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Description

3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Synthesis and Conformation Studies

The synthesis and conformation of steroidal compounds closely related to 3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol have been explored extensively. For example, Schwarz et al. (2003) synthesized diasteromeric 16,17-diols in a similar estriene series, providing insight into the structural and conformational aspects of these compounds (Schwarz et al., 2003).

Receptor Binding Studies

Research on estradiol stereoisomers, which share a similar core structure with 3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol, indicates their selective interaction with estrogen receptors. Tapolcsányi et al. (2002) synthesized and tested similar compounds, finding that they are estrogen receptor-selective molecules with relatively low binding affinities compared to standard molecules (Tapolcsányi et al., 2002).

Epoxidation and cis-Hydroxylation Studies

Bull and Kaiser (1994) investigated the epoxidation and cis-hydroxylation of compounds closely related to 3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol. Their study provides insights into the chemical behavior of these compounds under various conditions (Bull & Kaiser, 1994).

Synthesis of Novel Steroidal Derivatives

Further research includes the synthesis of novel steroidal derivatives, which offers insights into the structural modifications and potential applications of compounds like 3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol. For example, Modica et al. (2002) described the reduction of aromatic steroidal A rings, contributing to the understanding of steroidal chemistry (Modica et al., 2002).

properties

CAS RN

5781-42-0

Product Name

3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C21H28O3/c1-3-10-24-14-5-7-15-13(11-14)4-6-17-16(15)8-9-21(2)18(17)12-19(22)20(21)23/h3,5,7,11,16-20,22-23H,1,4,6,8-10,12H2,2H3/t16-,17-,18+,19+,20+,21+/m1/s1

InChI Key

GVKVGOGUDSJCLX-OFELHODLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC=C

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC=C

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(Allyloxy)estra-1,3,5(10)-triene-16beta,17beta-diol

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